molecular formula C10H4ClNO2S B2889430 4-Chloro-2-cyano-1-benzothiophene-7-carboxylic acid CAS No. 2091054-82-7

4-Chloro-2-cyano-1-benzothiophene-7-carboxylic acid

Cat. No.: B2889430
CAS No.: 2091054-82-7
M. Wt: 237.66
InChI Key: GZORNOZAQQEVKW-UHFFFAOYSA-N
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Description

4-Chloro-2-cyano-1-benzothiophene-7-carboxylic acid is a heterocyclic compound that belongs to the benzothiophene family Benzothiophenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-cyano-1-benzothiophene-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorobenzoyl chloride with thiourea, followed by cyclization and subsequent cyanation . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-cyano-1-benzothiophene-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the cyano group to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of bases like potassium carbonate.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

4-Chloro-2-cyano-1-benzothiophene-7-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyano-1-benzothiophene-7-carboxylic acid involves its interaction with specific molecular targets. For instance, its potential as an enzyme inhibitor is attributed to its ability to bind to the active site of enzymes, thereby blocking substrate access. The cyano and carboxylic acid groups play crucial roles in these interactions, facilitating strong binding through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

  • 2-Cyano-1-benzothiophene-7-carboxylic acid
  • 4-Chloro-1-benzothiophene-7-carboxylic acid
  • 2-Cyano-4-methyl-1-benzothiophene-7-carboxylic acid

Comparison: 4-Chloro-2-cyano-1-benzothiophene-7-carboxylic acid is unique due to the presence of both chloro and cyano groups, which enhance its reactivity and binding affinity in biological systems. Compared to its analogs, this compound exhibits superior inhibitory activity against certain enzymes and has broader applications in medicinal chemistry.

Properties

IUPAC Name

4-chloro-2-cyano-1-benzothiophene-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClNO2S/c11-8-2-1-6(10(13)14)9-7(8)3-5(4-12)15-9/h1-3H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZORNOZAQQEVKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(SC2=C1C(=O)O)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2091054-82-7
Record name 4-chloro-2-cyano-1-benzothiophene-7-carboxylic acid
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